Cyclopropyl-[4-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]morpholin-2-yl]methanone
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Overview
Description
Cyclopropyl-[4-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]morpholin-2-yl]methanone is a complex organic compound characterized by the presence of cyclopropyl and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[4-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]morpholin-2-yl]methanone typically involves multiple steps, starting with the formation of the cyclopropyl groups. One common method involves the use of cyclopropylmagnesium bromide in a Grignard reaction, followed by subsequent functionalization to introduce the morpholine ring and the sulfonylmethyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[4-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]morpholin-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The sulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols .
Scientific Research Applications
Cyclopropyl-[4-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]morpholin-2-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl-[4-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]morpholin-2-yl]methanone involves its interaction with specific molecular targets. The cyclopropyl groups may interact with enzymes or receptors, while the morpholine ring can enhance binding affinity and specificity. The sulfonylmethyl group may also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylamine: Shares the cyclopropyl group but lacks the morpholine and sulfonylmethyl functionalities.
Morpholine derivatives: Contain the morpholine ring but differ in the substituents attached to it.
Sulfonylmethyl compounds: Feature the sulfonylmethyl group but have different core structures.
Uniqueness
Cyclopropyl-[4-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]morpholin-2-yl]methanone is unique due to the combination of cyclopropyl, morpholine, and sulfonylmethyl groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
cyclopropyl-[4-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]morpholin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-20(17,18)10-14(4-5-14)9-15-6-7-19-12(8-15)13(16)11-2-3-11/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQNVIATXACBOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CC1)CN2CCOC(C2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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